molecular formula C5H8Cl2N6 B7969667 3-(1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine dihydrochloride

3-(1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine dihydrochloride

Cat. No.: B7969667
M. Wt: 223.06 g/mol
InChI Key: OWYYLLZWLRQGOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine dihydrochloride is a heterocyclic compound that features both pyrazole and triazole rings. These nitrogen-containing heterocycles are known for their significant biological activities and are commonly found in various pharmaceuticals. The compound’s unique structure allows it to interact with biological targets, making it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine dihydrochloride typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-5-hydrazinyl-4H-1,2,4-triazole with 1H-pyrazole-1-carboxaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization or precipitation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or hydrazines .

Scientific Research Applications

3-(1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
  • 1H-Pyrazolo[3,4-b]pyridines
  • 1-Phenyl-3-tolylpyrazole

Uniqueness

3-(1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine dihydrochloride is unique due to its specific combination of pyrazole and triazole rings, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-pyrazol-1-yl-1,2,4-triazol-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6.2ClH/c6-10-4-7-9-5(10)11-3-1-2-8-11;;/h1-4H,6H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWYYLLZWLRQGOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NN=CN2N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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